molecular formula C19H21FN2O3S B5833104 1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine

1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine

Cat. No. B5833104
M. Wt: 376.4 g/mol
InChI Key: KCNPPVBIQRKBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine (compound 1) is a novel piperazine compound that has been synthesized and studied for its potential therapeutic applications. The compound has been shown to have promising results in preclinical studies, and its mechanism of action and physiological effects are being investigated further.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In preclinical studies, it has been shown to have anti-tumor activity in breast and lung cancer cells, as well as anti-inflammatory effects in animal models of arthritis. Additionally, it has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease.

Mechanism of Action

The mechanism of action of compound 1 is not fully understood, but it has been suggested to act through the inhibition of certain enzymes and signaling pathways involved in cell proliferation and inflammation. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. Additionally, it has been shown to inhibit the activity of certain kinases involved in the MAPK/ERK and PI3K/AKT signaling pathways, which play important roles in cell survival and proliferation.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in animal models of arthritis. Additionally, it has been shown to improve motor function and reduce oxidative stress in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using compound 1 in lab experiments is its potential therapeutic applications in various diseases. Additionally, its mechanism of action and physiological effects are being investigated further, which could lead to the development of more effective treatments. However, one limitation is the lack of clinical studies, which makes it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of compound 1. One direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, more research is needed to fully understand its mechanism of action and physiological effects. Furthermore, clinical studies are needed to determine its safety and efficacy in humans, which could lead to the development of new treatments for various diseases.

Synthesis Methods

Compound 1 can be synthesized through a multistep process involving the reaction of 4-fluorobenzene sulfonamide with 3-phenylpropanoic acid, followed by the reaction with piperazine. The final product is obtained through purification and characterization techniques such as column chromatography and nuclear magnetic resonance spectroscopy.

properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-7-9-18(10-8-17)26(24,25)22-14-12-21(13-15-22)19(23)11-6-16-4-2-1-3-5-16/h1-5,7-10H,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNPPVBIQRKBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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